Catestatin acetate

Description

Properties

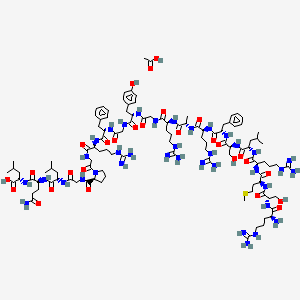

Molecular Formula |

C109H177N37O28S |

|---|---|

Molecular Weight |

2485.9 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C107H173N37O26S.C2H4O2/c1-57(2)45-72(95(162)137-70(35-36-81(109)148)93(160)141-77(102(169)170)47-59(5)6)130-84(151)53-127-101(168)80-30-20-43-144(80)85(152)54-128-89(156)67(27-17-40-122-105(114)115)134-97(164)75(48-61-21-11-9-12-22-61)132-83(150)52-126-90(157)74(50-63-31-33-64(147)34-32-63)131-82(149)51-125-88(155)66(26-16-39-121-104(112)113)133-86(153)60(7)129-91(158)68(28-18-41-123-106(116)117)136-98(165)76(49-62-23-13-10-14-24-62)140-100(167)79(56-146)143-96(163)73(46-58(3)4)139-92(159)69(29-19-42-124-107(118)119)135-94(161)71(37-44-171-8)138-99(166)78(55-145)142-87(154)65(108)25-15-38-120-103(110)111;1-2(3)4/h9-14,21-24,31-34,57-60,65-80,145-147H,15-20,25-30,35-56,108H2,1-8H3,(H2,109,148)(H,125,155)(H,126,157)(H,127,168)(H,128,156)(H,129,158)(H,130,151)(H,131,149)(H,132,150)(H,133,153)(H,134,164)(H,135,161)(H,136,165)(H,137,162)(H,138,166)(H,139,159)(H,140,167)(H,141,160)(H,142,154)(H,143,163)(H,169,170)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124);1H3,(H,3,4)/t60-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-;/m0./s1 |

InChI Key |

FEFWWJLDZKVOBT-JNJZUNOJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N.CC(=O)O |

Origin of Product |

United States |

Molecular Biology and Biosynthesis of Catestatin

Gene Expression and Post-Translational Processing of Chromogranin A

Catestatin (B549398) is not directly encoded by its own gene but is a product of the post-translational processing of Chromogranin A (CgA). mdpi.comresearchgate.net The human CgA gene, designated as CHGA, is located on chromosome 14. mdpi.comnih.gov This gene gives rise to a 439-amino acid protein, which serves as a pro-hormone. mdpi.comnih.gov The CgA protein is characterized by the presence of multiple (8-10) dibasic cleavage sites, which are recognized by various pro-hormone convertases. researchgate.netnih.gov

The processing of CgA is a tissue-specific and complex process involving several proteases, including prohormone convertases (like PC1 and PC2), furin, plasmin, and kallikrein. mdpi.comnih.govoup.com This proteolytic cleavage cascade generates a variety of biologically active peptides, each with distinct functions. mdpi.comresearchgate.net Catestatin is one of these key peptides, corresponding to residues 352–372 in human CgA. researchgate.netresearchgate.net The production of catestatin itself can involve cleavage at both paired basic and monobasic residues, a process that can be mediated by enzymes such as the chromaffin granule cysteine protease "PTP". oup.comyoutube.com

Cellular Sources and Secretory Mechanisms

The primary sources of catestatin are neuroendocrine cells, particularly the chromaffin cells of the adrenal medulla, and postganglionic sympathetic neurons. researchgate.netoup.com Within these cells, CgA is co-stored in secretory granules alongside catecholamines like norepinephrine and epinephrine. researchgate.netbenthamscience.com

When these cells are stimulated, for instance by the neurotransmitter acetylcholine (B1216132), they undergo exocytosis. This process involves the fusion of the secretory granules with the cell membrane, leading to the co-release of their contents, including catecholamines, ATP, and CgA, into the extracellular space. researchgate.netrsc.org Once secreted, CgA can be processed extracellularly by proteases to yield catestatin and other active peptides. nih.gov Catestatin can then act in an autocrine or paracrine fashion, notably inhibiting further catecholamine release from the same or nearby cells, creating a negative feedback loop. researchgate.netnih.gov

Structural Determinants of Catestatin's Biological Activity

Human catestatin is a 21-amino acid peptide with the sequence SSMKLSFRARAYGFRGPGPQL. benthamscience.comnih.gov It is a cationic and hydrophobic peptide, and its biological activity is intrinsically linked to its primary and secondary structure. researchgate.netnih.gov Studies combining molecular dynamics simulations and circular dichroism have revealed that catestatin can adopt a structure containing both α-helical and β-sheet components. oup.comingentaconnect.com Specifically, residues F7 to G18 can form an antiparallel β-sheet, while a 310 helix can be formed by residues R10 to Y12. ingentaconnect.comnih.gov

The N-terminal region of the peptide is particularly crucial for its interaction with its primary target, the neuronal nicotinic acetylcholine receptor (nAChR). nih.govmdpi.com Docking and molecular dynamics simulations have shown that approximately 90% of the interacting residues are located within the first 15 N-terminal amino acids. nih.gov This interaction, which is non-competitive, leads to a blockade of the receptor's ion channel, thereby inhibiting the influx of sodium and calcium ions that triggers catecholamine secretion. nih.gov

Genetic Variants and Their Functional Implications

Naturally occurring single-nucleotide polymorphisms (SNPs) in the catestatin-coding region of the CHGA gene result in amino acid substitutions that can significantly alter the peptide's biological potency. researchgate.netmdpi.com

One of the most studied variants is Gly364Ser (G364S), which results from a glycine to serine substitution at position 364 of the CgA protein (the 13th position of the catestatin peptide). oup.comnih.gov This variant has been found to be significantly less potent than the wild-type (WT) peptide in inhibiting nicotine-stimulated catecholamine secretion. oup.com The G364S variant peptide exhibits a diminished ability to block nAChR-stimulated inward current and intracellular calcium rise. oup.com Structural analyses suggest that the G364S substitution leads to a lower α-helical content, which is predicted to decrease its binding affinity for the nAChR and reduce its ability to occlude the receptor pore. oup.comnih.gov Interestingly, the clinical implications of this variant appear to differ between populations, with some studies in Caucasian populations suggesting it may reduce the risk of hypertension, while studies in Asian populations have associated it with an increased risk.

Several other naturally occurring human variants of catestatin have been identified, each demonstrating unique potencies. mdpi.com

Pro370Leu (P370L): This variant, where proline is replaced by leucine at position 370 of CgA, has been shown to be approximately 2.2-fold more potent than wild-type catestatin in inhibiting catecholamine secretion. researchgate.netmdpi.com Molecular modeling suggests that the P370L variant has a higher α-helical content and greater binding affinity for the nAChR compared to the wild-type. nih.gov

Arg374Gln (R374Q): This variant is significantly less potent, showing a roughly 27-fold decrease in activity compared to the wild-type peptide. researchgate.netmdpi.com

Gly367Val (G367V): Identified in an Indian population, this variant is also less potent than the wild-type in blocking nAChR function and catecholamine release. oup.com

| Variant | Amino Acid Change (in CgA) | Relative Potency vs. Wild-Type (Inhibition of Catecholamine Secretion) | Structural Effect (α-helical content) |

|---|---|---|---|

| Wild-Type (WT) | - | Baseline | Baseline |

| Pro370Leu | Proline → Leucine at position 370 | ~2.2-fold more potent researchgate.netmdpi.com | Higher than WT nih.gov |

| Gly364Ser | Glycine → Serine at position 364 | ~4.5-fold less potent researchgate.net | Lower than WT oup.comnih.gov |

| Gly367Val | Glycine → Valine at position 367 | Less potent than WT oup.com | Lower than WT oup.com |

| Arg374Gln | Arginine → Glutamine at position 374 | ~27-fold less potent researchgate.netmdpi.com | Not specified |

Beyond the study of natural polymorphisms, structure-function relationships in catestatin have been meticulously dissected using techniques like alanine substitution mutagenesis. researchgate.netoup.com In these studies, specific amino acid residues are systematically replaced with alanine to determine their individual contribution to the peptide's activity.

These investigations have defined an active core of catestatin within the first 15 amino acids (residues 344-358 in the bovine sequence) that is sufficient for its inhibitory effects. oup.com Within this core, several residues have been identified as crucial for the inhibition of catecholamine secretion.

| Residue Substitution | Effect on Inhibitory Potency |

|---|---|

| Leu348Ala | ~9.6-fold decrease researchgate.net |

| Phe350Ala | ~12-fold decrease researchgate.net |

| Arg351Ala | ~15.7-fold decrease researchgate.net |

| Arg353Ala | ~17.8-fold decrease researchgate.net |

| Arg358Ala | ~20.7-fold decrease researchgate.net |

These studies reveal the critical importance of both hydrophobic (Leucine, Phenylalanine) and cationic (Arginine) residues within the active core for potent biological activity. oup.com Such detailed structure-activity relationship analyses are fundamental to understanding the precise molecular interactions that govern catestatin's function and for the potential design of synthetic analogs. oup.com

Mechanisms of Action of Catestatin

Neuroendocrine System Modulation

Catestatin (B549398) is a key player in the regulation of the neuroendocrine system, primarily recognized for its ability to inhibit the release of catecholamines, such as norepinephrine and epinephrine, from chromaffin cells of the adrenal medulla and sympathetic neurons. frontiersin.orgoup.comresearchgate.net This inhibitory action is a crucial feedback mechanism, as catestatin is co-released with catecholamines, thereby creating an autocrine loop that self-regulates further secretion. frontiersin.org

The principal mechanism by which catestatin inhibits catecholamine release is through its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). oup.comresearchgate.netnih.gov These receptors are ligand-gated ion channels that, upon activation by acetylcholine, trigger the depolarization of the cell membrane, leading to the influx of calcium and subsequent exocytosis of catecholamine-containing granules. oup.comnih.gov

Catestatin acts as a non-competitive antagonist of nAChRs. oup.comnih.govnih.gov This means it does not compete with the natural ligand, acetylcholine, for the same binding site. nih.gov Instead, it binds to a different site on the receptor-channel complex, effectively blocking the ion channel and preventing ion flow regardless of acetylcholine binding. nih.govnih.gov This non-competitive nature is evidenced by the fact that increasing the concentration of the agonist (nicotine or acetylcholine) does not overcome the inhibitory effect of catestatin. nih.govnih.gov

Research has shown that catestatin potently blocks several subtypes of neuronal nAChRs. Electrophysiological studies using Xenopus oocytes expressing different receptor subunits have demonstrated its inhibitory activity. The peptide effectively blocks α3β4, α3β2, α7, and α4β2 subtypes, with the α3β4 subtype, prevalent in adrenal chromaffin cells, being a key target. oup.comnih.gov Covalent cross-linking studies suggest that catestatin interacts with the delta, gamma, and beta subunits at the pore vestibule, thereby occluding the cation pore. nih.gov

| nAChR Subtype | IC50 (μM) | Reference |

|---|---|---|

| α7 | 0.3 | oup.com |

| α3β2 | 0.4 | oup.com |

| α3β4 | 0.4 | oup.com |

| α4β2 | 1.7 | oup.com |

The binding of catestatin to nAChRs directly inhibits the influx of cations, which is the critical first step in nicotinic signal transduction. nih.gov By blocking the receptor's ion channel, catestatin prevents the initial uptake of sodium ions (Na+) that leads to membrane depolarization. frontiersin.orgnih.govnih.gov This prevention of depolarization, in turn, inhibits the subsequent opening of voltage-gated calcium channels, thereby blocking the influx of calcium ions (Ca2+) that is essential for the exocytosis of catecholamines. frontiersin.orgnih.govnih.gov Studies have shown that catestatin's inhibition of catecholamine secretion parallels its ability to block agonist-triggered 22Na+ uptake. nih.gov

Nicotinic receptors are known to undergo desensitization, a process where prolonged or repeated exposure to an agonist leads to a temporary inability of the receptor to respond. nih.gov Catestatin has been found to inhibit this nicotine-induced desensitization of catecholamine release. nih.gov The peptide demonstrates a potent ability to prevent the desensitization of 22Na+ uptake with an IC50 of approximately 0.31 μM. nih.gov This action is also non-competitive with respect to the agonist. nih.govnih.gov This modulation of desensitization suggests that under certain conditions, such as stress, catestatin might help sustain catecholamine release by preventing the receptors from becoming unresponsive. nih.gov

The primary and most well-documented effect of catestatin's interaction with nAChRs is the potent inhibition of catecholamine (epinephrine and norepinephrine) secretion from sympathoadrenal chromaffin cells. frontiersin.orgresearchgate.netahajournals.org This has been demonstrated in various experimental models, including cultured chromaffin cells and superfused rat adrenal glands. oup.com Beyond catecholamines, catestatin also inhibits the release of other co-transmitters stored in chromaffin granules, such as adenosine triphosphate (ATP) and neuropeptide Y. frontiersin.org

In addition to its primary action on nAChRs, emerging evidence suggests that catestatin can also directly modulate the adrenergic receptor system. nih.govresearchgate.net Studies have indicated that catestatin can blunt the effects of norepinephrine on β1- and β2-adrenergic receptors, suggesting a direct modulatory role at the receptor level. nih.govresearchgate.net In adipocytes, catestatin has been shown to inhibit phospholipase C activation by the α-adrenergic receptor agonist phenylephrine, indicating an inhibition of α-adrenergic signaling. nih.gov Furthermore, in the hearts of fish, the effects of catestatin were found to be preferentially mediated by the β-adrenergic receptor system. biologists.com This interaction with adrenergic receptors points to a broader role for catestatin in regulating the sympathetic nervous system, beyond its well-established inhibition of catecholamine release.

| System/Receptor | Effect of Catestatin | Mechanism | Reference |

|---|---|---|---|

| Nicotinic Acetylcholine Receptors (nAChRs) | Inhibition | Non-competitive antagonism, channel blockade | oup.comnih.gov |

| Catecholamine Release | Inhibition | Downstream effect of nAChR blockade | frontiersin.orgahajournals.org |

| nAChR Desensitization | Inhibition | Prevents agonist-induced unresponsiveness | nih.gov |

| α-Adrenergic Receptors | Inhibition | Inhibition of phospholipase C activation | nih.gov |

| β-Adrenergic Receptors | Modulation/Inhibition | Blunts effects of norepinephrine | nih.govresearchgate.net |

Central Autonomic Nervous System Influence

Catestatin plays a crucial role in the central regulation of the cardiovascular system by acting on key regions of the brainstem that control autonomic outflow. researchgate.netnih.gov Its influence extends to the nucleus of the tractus solitarius (NTS), the primary site for the integration of baroreceptor afferent signals, as well as the caudal and rostral ventrolateral medulla (CVLM and RVLM), which are critical for cardiorespiratory control. oup.comnih.govnih.gov Depending on the specific region within the medulla, catestatin can exert either sympathoexcitatory or sympathoinhibitory effects. frontiersin.orgnih.gov

Baroreflex Sensitivity Regulation

Baroreflex sensitivity (BRS), a measure of the heart rate response to changes in blood pressure, is a key indicator of autonomic control of the circulation. Catestatin has been shown to positively regulate BRS. nih.gov In animal models where the Chga gene has been knocked out, leading to an absence of catestatin, a dampened BRS is observed. nih.gov Replacement therapy with catestatin in these models successfully restores BRS, indicating its critical role in resetting the autonomic reflex arc. nih.govnih.gov

Studies on human variants of catestatin, such as Gly364Ser, have further illuminated this function. The Gly364Ser variant is associated with increased baroreceptor sensitivity. oup.comoup.com Centrally, catestatin modulates BRS through its actions in different medullary regions. For instance, injection of catestatin into the caudal ventrolateral medulla (CVLM) of rats leads to a decrease in sympathetic barosensitivity, while its application in the rostral ventrolateral medulla (RVLM) can increase it. nih.govnih.gov This demonstrates a complex, site-specific regulation of the baroreflex arc by the peptide.

| Experimental Model | Catestatin Action | Observed Effect on Baroreflex Sensitivity (BRS) | Reference |

|---|---|---|---|

| Chga-Knockout (KO) Mice | Catestatin Replacement | Restored dampened BRS | nih.gov |

| Humans with Gly364Ser Variant | Natural Variant Presence | Increased BRS | oup.comoup.com |

| Rats (CVLM Injection) | Microinjection | Decreased sympathetic barosensitivity | nih.govnih.gov |

| Rats (RVLM Injection) | Microinjection | Increased barosensitivity | nih.gov |

Sympathetic and Parasympathetic Activity Modulation

Catestatin is a key modulator of the balance between the sympathetic and parasympathetic branches of the autonomic nervous system. oup.com It generally acts to mitigate excessive sympathetic activity. nih.govresearchgate.net This modulation is achieved, in part, by acting at the baroreceptor center in the nucleus of the tractus solitarius (NTS). oup.comresearchgate.net

Clinical studies involving the naturally occurring Gly364Ser human variant of catestatin have shown profound effects on autonomic activity. nih.gov Individuals with this variant exhibit an increased cardiac parasympathetic index and a lower cardiac sympathetic index. oup.comoup.comnih.gov This shift in autonomic balance contributes to its cardiovascular effects. In animal models, catestatin attenuates reflex tachycardia and bradycardia in response to induced changes in blood pressure, further highlighting its role in stabilizing autonomic interplay. nih.gov By acting as an antagonist at central nicotinic acetylcholine receptors and β-adrenoceptors, catestatin can mitigate the hypertensive and sympathoexcitatory effects of agents like nicotine and isoproterenol. nih.govnih.gov

Intracellular Signaling Cascades

Beyond its central effects, catestatin directly influences cellular function through specific intracellular signaling pathways, most notably those involving the synthesis of nitric oxide.

Nitric Oxide (NO) Synthesis and Downstream Pathways

Catestatin is a potent inducer of nitric oxide (NO) synthesis in both endothelial cells and cardiomyocytes. frontiersin.orgnih.gov This NO-releasing action is a critical component of its anti-adrenergic and vasodilatory effects. nih.govnih.gov The peptide's ability to stimulate NO production is dose-dependent and can be influenced by naturally occurring genetic variations in its structure. nih.govnih.gov

Endothelial and Neuronal Nitric Oxide Synthase (eNOS/nNOS) Activation

The synthesis of NO stimulated by catestatin is achieved through the activation of nitric oxide synthase (NOS) enzymes. In endothelial cells, catestatin activates NO production via two distinct pathways:

The endothelin receptor B – endothelial nitric oxide synthase (eNOS) – NO pathway . frontiersin.orgnih.gov

The protein kinase B (Akt) – eNOS/neuronal nitric oxide synthase (nNOS) – NO pathway . frontiersin.orgnih.gov

The anti-adrenergic effect of catestatin on the heart is not a direct action on cardiomyocytes but is mediated by NO release from endocardial endothelial cells. nih.gov This process involves the Phosphoinositide 3-kinase (PI3K)-Akt pathway, leading to a calcium-independent phosphorylation and activation of eNOS at the Ser1179 residue. nih.govresearchgate.net The P370L variant of catestatin demonstrates comparable efficacy to the wild-type in activating this pathway, whereas the G364S variant is ineffective, which may correlate with differing cardiovascular risk profiles in humans. nih.gov In cardiomyocytes, NO release is triggered through an extracellular signal-regulated kinase (ERK) – eNOS – NO pathway. frontiersin.orgnih.gov

| Cell Type | Signaling Pathway | Key Mediators | Reference |

|---|---|---|---|

| Endothelial Cells | Endothelin Receptor B Pathway | ET-B Receptor, eNOS | frontiersin.orgnih.gov |

| PI3K-Akt Pathway | PI3K, Akt, eNOS, nNOS | frontiersin.orgnih.govnih.gov | |

| Cardiomyocytes | ERK Pathway | ERK, eNOS | frontiersin.orgnih.gov |

cGMP-PKG Pathway Involvement

Once synthesized, nitric oxide exerts many of its biological effects by activating soluble guanylate cyclase (sGC), which in turn catalyzes the production of cyclic guanosine monophosphate (cGMP). researchgate.net In vitro studies on isolated heart preparations have demonstrated that the cardio-suppressive actions of catestatin, including its negative inotropic and lusitropic effects, are mediated through a Gi/o protein–NO–cGMP-dependent mechanism. nih.govresearchgate.net The subsequent increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets to modulate cardiac function and vascular tone. researchgate.netmdpi.com This pathway is integral to the vasodilatory and anti-adrenergic properties of catestatin. nih.govresearchgate.net

Phosphoinositide 3-Kinase (PI3K)/Akt/GSK3β Axis Activation

Catestatin directly engages the Phosphoinositide 3-Kinase (PI3K)/Akt/Glycogen Synthase Kinase 3β (GSK3β) signaling pathway, a critical cascade for cell survival, growth, and metabolism. In cardiomyocytes, Catestatin's protective effects against ischemia/reperfusion injury are mediated through this axis. nih.gov It stimulates the phosphorylation and activation of Akt at Serine 473 (AktSer473) and subsequently phosphorylates GSK3β at Serine 9 (GSK3βSer9), which leads to the inactivation of GSK3β. nih.gov This action is crucial for preserving mitochondrial membrane potential and enhancing cardiomyocyte survival. nih.gov The activation of this pathway by Catestatin is initiated through a PI3K-dependent mechanism, as the effects are abolished by treatment with the PI3K inhibitor, wortmannin. nih.gov

In the context of metabolism, Catestatin also stimulates this pathway in the liver to promote glycogen synthesis. nih.gov It enhances the phosphorylation of Akt by stimulating phosphatidylinositol-dependent kinase-1 (PDK-1) and mTORC2 (mTOR Complex 2). nih.gov This enhanced downstream insulin (B600854) signaling contributes to its glycogenic effects. nih.gov Furthermore, Catestatin's ability to enhance insulin-induced Akt phosphorylation is instrumental in overcoming endoplasmic reticulum (ER) stress and improving insulin sensitivity. nih.govresearchgate.netresearchgate.net

| Component | Effect of Catestatin | Key Research Finding | Cell Type |

|---|---|---|---|

| PI3K | Activation | Protective effects are blocked by the PI3K inhibitor wortmannin. | Cardiomyocytes |

| Akt (Protein Kinase B) | Phosphorylation/Activation (at Ser473) | Increased phosphorylation observed following Catestatin treatment. nih.gov | Cardiomyocytes, Hepatocytes |

| GSK3β | Phosphorylation/Inhibition (at Ser9) | Increased phosphorylation of GSK3β is a downstream effect of Akt activation. nih.gov | Cardiomyocytes |

| PDK-1 | Stimulation | Stimulation of PDK-1 contributes to enhanced phospho-Akt signals. nih.gov | Hepatocytes |

| mTORC2 | Stimulation | Stimulation of mTORC2 activity enhances phospho-Akt signals. nih.gov | Hepatocytes |

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising subfamilies like extracellular signal-regulated kinases (ERKs), c-Jun amino-terminal kinases (JNKs), and p38 MAPKs, are crucial for relaying extracellular signals to intracellular responses that control processes like gene expression, cell division, and apoptosis. nih.govresearchgate.net Catestatin's mechanism involves the modulation of these pathways. For instance, the inhibition of catecholamine release and chromogranin A transcription by Catestatin is linked to the activation of protein kinase C (PKC) and MAPK. nih.govfrontiersin.org

In human monocytes, Catestatin-induced chemotaxis is dependent on a MAPK-dependent pathway. nih.gov While the broader MAPK family is implicated, specific actions on the ERK, JNK, and p38 branches are areas of ongoing investigation. Generally, ERKs are associated with cell division and growth, while JNKs and p38 kinases are more responsive to stress stimuli such as inflammatory cytokines. nih.govresearchgate.netnih.gov The activation of p38 MAPKs, for example, is linked to inflammatory responses and can contribute to conditions like asthma and autoimmunity. nih.govresearchgate.net Crosstalk exists between these pathways; for example, JNK can inhibit ERK activity through the induction of dual-specificity phosphatases (DUSPs). frontiersin.org

G-Protein and Phospholipase C (PLC) Pathway Engagement

Catestatin's cardiovascular effects are partly mediated through G-protein coupled receptors (GPCRs). nih.gov Specifically, its cardiosuppressive actions, such as negative inotropism and lusitropism, are exerted through a β2-adrenergic receptor-Gi/o protein-nitric oxide (NO)-cGMP signaling pathway. nih.govnih.gov This indicates direct engagement with inhibitory G-proteins (Gi/o).

In contrast, many of the systems that Catestatin antagonizes rely on stimulatory G-proteins and the Phospholipase C (PLC) pathway. For example, α1-adrenergic receptors, which mediate vasoconstriction, are coupled to stimulatory Gq proteins that activate PLC. nih.govfrontiersin.org PLC activation cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). youtube.comnih.gov While Catestatin's direct engagement of the PLC pathway is not extensively detailed, its opposition to pathways that utilize Gq/PLC signaling is a key aspect of its function.

Intracellular Calcium Homeostasis Regulation

A primary mechanism of Catestatin's action is the regulation of intracellular calcium (Ca2+) levels. It acts as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs), which blocks the influx of sodium ions (Na+). nih.govfrontiersin.org This inhibition of membrane depolarization subsequently prevents the influx of Ca2+ through voltage-gated calcium channels. nih.govfrontiersin.org The suppression of Ca2+ influx is the critical step that inhibits the exocytotic release of catecholamines from chromaffin cells. nih.govfrontiersin.orgnih.gov

Furthermore, in cardiomyocytes, Catestatin induces the synthesis of nitric oxide (NO). nih.govresearchgate.netresearchgate.net The released NO contributes to a reduction in cellular Ca2+, leading to decreased cardiac contractility. nih.govresearchgate.netresearchgate.net By blocking Ca2+ influx and promoting pathways that lower cytosolic Ca2+, Catestatin plays a significant role in modulating cellular responses in the nervous and cardiovascular systems.

| Mechanism | Target | Consequence |

|---|---|---|

| Inhibition of Nicotinic Acetylcholine Receptors (nAChRs) | Voltage-gated Calcium Channels | Blocks Ca2+ influx, inhibiting catecholamine release. nih.govfrontiersin.org |

| Induction of Nitric Oxide (NO) Synthesis | Cellular Ca2+ levels | Reduces cytosolic Ca2+, leading to decreased cardiac contractility. researchgate.netresearchgate.net |

Cellular Translocation and Intracellular Actions

Catestatin is capable of traversing the cell membrane and exerting direct intracellular effects. Due to its highly cationic nature, the peptide can rapidly pass through the plasma membrane and accumulate within the cell. nih.govnih.gov This suggests that some of its functions may be mediated by interactions with intracellular targets, a characteristic feature of certain antimicrobial and cell-penetrating peptides. nih.gov

This ability to translocate has been observed in several cell types. For example, Catestatin can penetrate into human polymorphonuclear neutrophils (PMNs). nih.govnih.gov This process is facilitated by a calmodulin-regulated calcium-independent phospholipase A2 pathway. nih.govnih.gov It has also been shown to penetrate the human epidermis after being processed from Chromogranin A in keratinocytes. nih.gov Once inside the cell, Catestatin may directly influence signaling cascades or other cellular machinery, representing a crucial aspect of its multifaceted biological profile beyond receptor-mediated signaling at the cell surface.

Physiological and Pathophysiological Roles of Catestatin Insights from Experimental Models

Cardiovascular System Regulation

Experimental studies have revealed that catestatin (B549398) can modulate both the force (inotropy) and rate (chronotropy) of myocardial contraction. In isolated rat hearts, catestatin has been shown to exert negative inotropic and lusitropic (myocardial relaxation) effects, which are thought to contribute to its hypotensive action. frontiersin.orgnih.gov This action is mediated, at least in part, by the induction of nitric oxide synthesis in cardiomyocytes. frontiersin.orgnih.gov The subsequent increase in NO can lead to a reduction in cellular calcium levels, resulting in decreased cardiac contractility. frontiersin.orgresearchgate.net Furthermore, catestatin has been observed to counteract the stimulatory effects of β-adrenergic agonists like isoproterenol, suggesting a role in dampening excessive sympathetic stimulation of the heart. frontiersin.orgnih.gov Some studies have also reported a transient positive inotropic effect at higher concentrations, potentially linked to histamine release. nih.gov

A significant body of evidence from experimental models points to the cardioprotective effects of catestatin, particularly in the context of ischemia-reperfusion (I/R) injury. nih.govnih.govscispace.comresearchgate.net I/R injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic area of the heart causes further damage. mdpi.comfrontiersin.org Catestatin has been shown to limit the extent of this damage through various mechanisms. nih.govresearchgate.net

In isolated perfused rat hearts subjected to I/R, the administration of catestatin at the onset of reperfusion significantly reduced infarct size, limited post-ischemic contracture, and improved the recovery of left ventricular pressure. nih.govresearchgate.net These protective effects are attributed to a direct action on the myocardium. nih.govresearchgate.net

| Experimental Model | Key Findings with Catestatin Administration | Reference |

| Isolated Perfused Rat Hearts (I/R) | Reduced infarct size, limited post-ischemic contracture, improved recovery of left ventricular pressure. | nih.govresearchgate.net |

| Isolated Cardiomyocytes (Simulated I/R) | Increased cell viability rate by approximately 65%. | nih.govresearchgate.net |

| Spontaneously Hypertensive Rats (I/R) | Reduced infarct size and improved post-ischemic cardiac function. | nih.gov |

One of the key mechanisms underlying catestatin's cardioprotective role is its ability to inhibit apoptosis, or programmed cell death, in cardiomyocytes. mdpi.comnih.govresearchgate.net Oxidative stress, a major contributor to I/R injury, induces apoptosis in heart muscle cells. nih.govresearchgate.net Experimental studies have demonstrated that catestatin can salvage cardiomyocytes from oxidative stress-induced apoptosis. mdpi.comnih.govresearchgate.net

In a Langendorff-perfused rat heart model of I/R, catestatin administration at reperfusion led to a reduction in apoptotic cardiomyocytes, as evidenced by TUNEL staining and decreased caspase-3 activation. nih.govresearchgate.net These anti-apoptotic effects are mediated through the activation of pro-survival signaling pathways. Specifically, catestatin has been shown to activate the β2 adrenergic receptor and the reperfusion injury salvage kinase (RISK) pathway, which involves the phosphorylation of protein kinase B (PKB/Akt) and extracellular signal-regulated kinases 1/2 (ERK1/2). mdpi.comnih.gov Activation of these pathways helps to inhibit downstream apoptotic signaling. Furthermore, catestatin has been found to upregulate anti-apoptotic factors in the post-ischemic heart. nih.gov

| Signaling Pathway | Role in Catestatin-Mediated Anti-Apoptosis | Reference |

| β2 Adrenergic Receptor/PI3K/Akt (RISK Pathway) | Activation leads to increased phosphorylation of Akt, inhibiting apoptosis. | mdpi.comnih.gov |

| ERK1/2 Pathway | Upregulation contributes to the inhibition of endoplasmic reticulum-induced cell apoptosis. | mdpi.com |

Adverse myocardial remodeling following an ischemic event, such as a myocardial infarction, is a major contributor to the development of heart failure. This process involves changes in the size, shape, and function of the heart. Experimental evidence suggests that catestatin can attenuate adverse cardiac remodeling. nih.govahajournals.orgresearchgate.net

In a mouse model of heart failure with preserved ejection fraction, exogenous catestatin supplementation was found to mitigate diastolic dysfunction and cardiac remodeling. ahajournals.org Studies in rat models of myocardial infarction have shown that chronic administration of catestatin can improve cardiac function, as indicated by increased ejection fraction and fractional shortening, and decreased left ventricular end-systolic and end-diastolic diameters. nih.gov These beneficial effects on cardiac remodeling are likely linked to its anti-apoptotic and anti-inflammatory properties, as well as its ability to reduce excessive sympathetic drive. nih.govnih.gov

Catestatin has been shown to have a potent vasodilatory effect, which contributes to its anti-hypertensive properties. oup.com This vasodilation can be mediated by the release of histamine from mast cells. oup.com Additionally, catestatin can induce the synthesis of nitric oxide in endothelial cells, a key molecule in promoting vasorelaxation. frontiersin.orgnih.gov

Recent studies have also identified catestatin as a novel angiogenic cytokine. nih.gov It has been shown to induce the migration and proliferation of endothelial cells, key steps in the process of angiogenesis. nih.gov This pro-angiogenic effect appears to be dependent on basic fibroblast growth factor (bFGF), as catestatin can stimulate the release of bFGF from endothelial cells. nih.gov In vivo, catestatin has been shown to promote neovascularization in mouse models of cornea neovascularization and hindlimb ischemia. nih.gov

Catestatin directly influences the function and proliferation of endothelial cells, the inner lining of blood vessels. As mentioned, it stimulates nitric oxide synthesis in these cells, which is crucial for maintaining vascular health and regulating blood pressure. frontiersin.orgnih.gov The pro-angiogenic effects of catestatin are directly linked to its ability to stimulate endothelial cell migration and proliferation. nih.gov This suggests a role for catestatin in physiological and pathological processes involving the formation of new blood vessels, such as wound healing and tissue repair.

Vascular Tone and Angiogenesis Regulation

Vascular Smooth Muscle Cell Modulation

Catestatin acetate (B1210297) has been identified as a novel regulator of vascular smooth muscle cell (VSMC) proliferation. Experimental studies have demonstrated that catestatin can induce a dose-dependent proliferation of rat aortic smooth muscle cells nih.gov. This proliferative effect is mediated through a specific signaling pathway involving intracellular calcium. Catestatin triggers a sustained increase in intracellular calcium levels, which in turn activates the Ca2+/calmodulin-dependent phosphatase, calcineurin nih.gov. The activation of calcineurin subsequently leads to the activation of the nuclear factor of activated T cells (NFAT), a calcium-dependent transcription factor. This cascade ultimately initiates the transcription of genes responsible for proliferation nih.gov. The critical role of the calcineurin-NFAT signaling pathway in catestatin-induced VSMC growth is underscored by the finding that cyclosporin A, a potent inhibitor of calcineurin, abrogates the proliferative effects of catestatin nih.gov. These findings establish catestatin as a cytokine-like factor that directly influences the growth of vascular smooth muscle cells.

Regulation of Blood Pressure in Hypertensive Animal Models

Catestatin acetate exhibits significant anti-hypertensive properties in various animal models of hypertension. In a study involving uninephrectomized rats with deoxycorticosterone-acetate and sodium chloride (DOCA-salt)-induced hypertension, administration of wild-type catestatin was found to lower heart rates in these hypertensive animals to levels approaching those of control animals nih.gov. Furthermore, research on catestatin knockout mice has shown that these animals are hypertensive, and this condition can be reversed with catestatin supplementation nih.gov. Exogenous administration of catestatin has been shown to decrease blood pressure responses following the activation of sympathetic outflow in rats researchgate.net. The hypotensive actions of catestatin are thought to be mediated through both direct and indirect mechanisms. Directly, it acts as an autocrine inhibitor of catecholamine release from the sympathoadrenal system. Indirectly, it functions as a paracrine stimulator, prompting the release of the potent vasodilator histamine from mast cells researchgate.net.

Anti-Arrhythmic Mechanisms

Experimental evidence suggests that catestatin possesses anti-arrhythmic properties. In vivo studies on ischemia-induced arrhythmia and in vitro experiments involving electrical stimulation-induced arrhythmia have both demonstrated that catestatin reduces the incidence of arrhythmia nih.gov. The underlying ionic mechanisms for this cardioprotective effect have been investigated in rat ventricular myocytes. Catestatin has been found to shorten the action potential duration by enhancing the transient outward potassium current, the delayed rectifier potassium current, and the inward rectifying potassium current nih.gov. Concurrently, it reduces the L-type calcium current nih.gov. By modulating these specific ion channels, catestatin influences the electrophysiological properties of cardiomyocytes, thereby contributing to its anti-arrhythmic effects.

Immunomodulatory and Anti-inflammatory Effects

Macrophage Polarization and Infiltration

Catestatin acetate plays a role in modulating macrophage activity, particularly in the context of obesity-induced inflammation. In diet-induced obese mice, treatment with catestatin led to a decrease in the expression of pro-inflammatory genes and an increase in the expression of anti-inflammatory genes in monocyte-derived recruited macrophages (McMΦs) escholarship.org. This suggests a potential role for catestatin in promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype researchgate.net. Furthermore, catestatin has been shown to inhibit the infiltration of these macrophages into the liver, a key process in the development of obesity-related insulin (B600854) resistance escholarship.orgnih.gov. In catestatin knockout mice on a normal diet, macrophages exhibited a more pro-inflammatory profile, which was reversed by catestatin supplementation nih.gov. This highlights catestatin's role in suppressing macrophage-mediated inflammation.

Monocyte Migration and Differentiation

Catestatin acetate has been demonstrated to act as a chemoattractant for human peripheral blood monocytes. It stimulates the directed migration of these cells in a dose-dependent manner, with a maximal effect observed at a concentration of 1 nM, which is comparable to the established chemoattractant formylated peptide Met-Leu-Phe (fMLP) nih.gov. The chemotactic effect of catestatin is mediated through a variety of signaling pathways, including tyrosine kinase receptors, G-proteins, and sphingosine-1-phosphate signaling nih.gov. The specificity of this action is confirmed by the inhibition of catestatin-induced chemotaxis by a specific neutralizing antibody nih.gov. While catestatin itself can induce monocyte migration, it has also been shown to block the migration of monocytes towards other inflammatory chemokines like CCL2 diva-portal.org. This suggests a complex regulatory role for catestatin in monocyte trafficking during an inflammatory response.

Mast Cell Activation and Inflammatory Mediator Release

Catestatin acetate has been found to be a potent activator of human mast cells. It induces the migration and degranulation of both the human mast cell line LAD2 and peripheral blood-derived mast cells nih.gov. Upon activation by catestatin, mast cells release a variety of inflammatory mediators, including leukotriene C(4) and prostaglandins D(2) and E(2) nih.gov. Furthermore, catestatin stimulates the production of pro-inflammatory cytokines and chemokines such as granulocyte-macrophage colony-stimulating factor, monocyte chemotactic protein-1/CCL2, macrophage inflammatory protein-1α/CCL3, and macrophage inflammatory protein-1β/CCL4 nih.gov. The mechanism of catestatin-induced mast cell activation involves an increase in intracellular calcium mobilization and is thought to be mediated by G-proteins, phospholipase C, and the mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK) pathway nih.gov.

Metabolic Homeostasis Regulation

Catestatin plays a crucial role in maintaining metabolic balance by influencing adipose tissue metabolism, hepatic lipid metabolism, and insulin sensitivity.

Adipose Tissue Metabolism (Lipolysis and Lipogenesis)

In experimental models, catestatin has demonstrated a significant impact on adipose tissue metabolism, primarily by promoting the breakdown of stored fats. Treatment with catestatin in Chromogranin A knock-out (Chga-KO) mice, which exhibit increased adiposity, led to a reduction in the size of fat depots nih.gov. This was accompanied by an increase in lipolysis, the process of breaking down triglycerides into fatty acids and glycerol nih.govnih.gov.

Further investigations revealed that catestatin's lipolytic effect is likely mediated through the modulation of adrenergic signaling in adipocytes. Specifically, catestatin was found to inhibit α-adrenergic receptor signaling, which is known to have an anti-lipolytic effect nih.gov. By blocking this pathway, catestatin effectively promotes the release of fatty acids from adipose tissue nih.govmsu-journal.com. In diet-induced obese mice, catestatin treatment also increased plasma levels of glycerol and non-esterified fatty acids (NEFA), further indicating enhanced lipolysis nih.gov. Interestingly, while promoting lipolysis, catestatin was shown to decrease the incorporation of fatty acids into lipids within adipose tissue, suggesting a shift away from fat storage nih.gov.

Hepatic Lipid Metabolism and Fatty Acid Oxidation

Catestatin also exerts significant effects on the liver's handling of lipids. In Chga-KO mice, treatment with catestatin enhanced the oxidation of fatty acids in the liver nih.gov. This was associated with the up-regulation of several genes that promote fatty acid oxidation, including carnitine palmitoyltransferase 1α (Cpt1α), peroxisome proliferator-activated receptor-α (Pparα), acyl-CoA oxidase 1 (Acox1), and uncoupling protein 2 (Ucp2) nih.gov.

In diet-induced obese mice, catestatin treatment led to a reduction in hepatic lipid content and a decrease in both liver and plasma triglyceride levels diabetesjournals.org. This suggests that catestatin helps to alleviate the accumulation of fat in the liver, a condition known as hepatic steatosis, which is often associated with obesity and insulin resistance. Furthermore, catestatin was found to stimulate the oxidation of palmitate, a common saturated fatty acid, in cultured hepatocytes, providing direct evidence of its effect on liver cell metabolism nih.gov.

Table 2: Catestatin's Effects on Hepatic Gene Expression Related to Fatty Acid Oxidation

| Gene | Function | Effect of Catestatin |

|---|---|---|

| Cpt1α (Carnitine palmitoyltransferase 1α) | Rate-limiting enzyme in fatty acid oxidation | Upregulation |

| Pparα (Peroxisome proliferator-activated receptor-α) | Nuclear receptor that regulates lipid metabolism | Upregulation |

| Acox1 (Acyl-CoA oxidase 1) | First enzyme of the fatty acid beta-oxidation pathway | Upregulation |

| Ucp2 (Uncoupling protein 2) | Mitochondrial protein involved in energy expenditure | Upregulation |

Insulin Sensitivity and Glucose Homeostasis

Experimental studies have firmly established catestatin as a key regulator of insulin sensitivity and glucose balance. In diet-induced obese mice, treatment with catestatin significantly improved glucose tolerance and insulin sensitivity ucsd.edu. This was evidenced by lower blood glucose and insulin levels, and a reduction in hepatic glucose production ucsd.edunih.gov.

The mechanisms underlying these effects are multifaceted. Catestatin has been shown to enhance insulin signaling pathways. In isolated rat cardiomyocytes, catestatin induced the phosphorylation of Akt and AS160, key proteins in the insulin signaling cascade that leads to glucose uptake nih.gov. This resulted in a significant increase in glucose uptake and the translocation of the glucose transporter GLUT4 to the plasma membrane, a critical step for glucose entry into cells nih.govnih.gov.

Furthermore, catestatin appears to directly influence hepatic glucose metabolism. In hepatocytes, it has been shown to stimulate glycogenesis (the formation of glycogen from glucose) and inhibit glycogenolysis (the breakdown of glycogen) nih.gov. These actions are mediated, at least in part, through the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway nih.gov. Catestatin has also been found to stimulate AMP-activated protein kinase (AMPK) signaling in the liver, which plays a central role in cellular energy homeostasis and can suppress gluconeogenesis grantome.com. The anti-inflammatory effects of catestatin, particularly the reduction of macrophage-mediated inflammation in the liver, also contribute to the improvement of insulin sensitivity ucsd.edugrantome.com.

Epithelial and Barrier Function

Catestatin is also involved in maintaining the integrity and function of epithelial tissues, particularly in the context of wound healing.

Keratinocyte Proliferation and Migration

In the skin, the process of wound closure is heavily dependent on the proliferation and migration of keratinocytes, the primary cell type of the epidermis. Experimental studies have shown that catestatin and its naturally occurring variants can dose-dependently enhance both the migration and proliferation of normal human epidermal keratinocytes nih.gov.

The signaling pathways underlying these effects have been investigated in detail. Catestatin peptides were found to increase intracellular calcium mobilization and induce the phosphorylation of the epidermal growth factor receptor (EGFR), Akt, and the mitogen-activated protein kinases (MAPKs) extracellular signal-regulated kinase (ERK) and p38 nih.gov. The use of specific inhibitors confirmed the involvement of G-proteins, phospholipase C (PLC), EGFR, PI3-kinase, ERK, and p38 in mediating the pro-migratory and pro-proliferative effects of catestatin on keratinocytes nih.gov. These findings suggest that, in addition to its antimicrobial properties at the site of skin injury, catestatin actively contributes to the wound healing process by stimulating the key cellular events required for re-epithelialization meral.edu.mm.

Table 3: Signaling Molecules Implicated in Catestatin-Induced Keratinocyte Migration and Proliferation

| Signaling Molecule/Pathway | Role |

|---|---|

| G-proteins | Initial signal transduction |

| Phospholipase C (PLC) | Generation of second messengers |

| Epidermal Growth Factor Receptor (EGFR) | Transactivation leading to downstream signaling |

| PI3-kinase/Akt | Regulation of cell survival and proliferation |

| Extracellular signal-regulated kinase (ERK) | Control of cell proliferation and differentiation |

| p38 MAPK | Regulation of cell migration and inflammatory responses |

Intestinal Epithelial Barrier Integrity

Catestatin (CST), a peptide derived from Chromogranin A (CgA), plays a crucial role in maintaining the integrity of the intestinal epithelial barrier. nih.gov Experimental models have demonstrated that the absence of CST is linked to compromised gut permeability. nih.gov In mice with a selective deletion of the CST-coding region of the Chga gene (CST-KO mice), an increase in gut permeability was observed. nih.gov This condition was reversible, as the administration of CST restored normal barrier function. nih.gov

In models of Inflammatory Bowel Disease (IBD), such as dextran sulfate sodium (DSS)-induced colitis, CST supplementation has been shown to restore intestinal barrier integrity. researchgate.net The mechanism behind this restoration involves the increased expression of key tight junction proteins, including Zonula occludens-1 (ZO-1) and occludin, in the colonic epithelium. researchgate.net By reinforcing these cellular junctions, CST helps to reduce colonic permeability and ameliorate the severity of colitis, as indicated by lower histological scores. researchgate.net

Further research suggests that Catestatin's regulatory effects on the intestinal mucosal dynamics may be mediated through a STAT3-dependent pathway. researchgate.net In human colonic epithelial cells (Caco2) and in experimental colitis models, CST administration enhanced the phosphorylation of STAT3. researchgate.net This activation was linked to increased cell proliferation, viability, and migration, which are essential processes for repairing a damaged epithelial barrier. researchgate.net The beneficial effects of CST on tight junction proteins and cell injury were abolished in the presence of a STAT3 inhibitor, highlighting the potential importance of this signaling pathway. researchgate.net

| Experimental Model | Key Findings | Observed Effects |

|---|---|---|

| Catestatin Knockout (CST-KO) Mice | Demonstrated increased gut permeability compared to wild-type mice. nih.gov | CST treatment restored normal gut permeability. nih.gov |

| DSS-Induced Colitis in Mice | Showed compromised barrier function and inflammation. researchgate.net | CST administration reduced colitis severity, decreased permeability, and increased the expression of tight junction proteins (ZO-1, occludin). researchgate.net |

| LPS- & DSS-induced Caco2 Cell Injury | Induced epithelial cell injury and barrier dysfunction in vitro. researchgate.net | CST treatment increased cell proliferation, viability, migration, and tight junction protein levels, while reducing inflammatory markers. researchgate.net |

Antimicrobial Activities

Catestatin is recognized as an antimicrobial peptide (AMP) with a broad spectrum of activity against various microorganisms. nih.govnih.gov It has been shown to be effective against Gram-positive and Gram-negative bacteria, as well as filamentous fungi and yeasts. nih.govnih.govpreprints.org The antimicrobial action of CST is attributed to its N-terminal region, which is highly cationic. nih.gov This positive charge allows the peptide to interact with negatively charged components of microbial cell membranes, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov This interaction leads to the permeabilization of the microbial membrane and subsequent cell lysis. nih.gov

The efficacy of Catestatin's antimicrobial action has been quantified through minimal inhibitory concentration (MIC) studies, with effective concentrations typically falling in the low micromolar range. nih.gov For instance, human variants of CST have shown MIC values between 1 and 20 µM. nih.gov Specifically, against Escherichia coli, the MIC has been reported to be 15 µM. researchgate.net This direct action on a wide range of microbes underscores its role as an endogenous antimicrobial agent secreted by the gut epithelium to maintain homeostasis. nih.govfrontiersin.org

In response to the host's antimicrobial defenses, some gut microbes have developed resistance mechanisms. nih.govresearchgate.net Studies have shown that treatment with CST can lead to an increase in the abundance of gut bacteria that harbor phosphoethanolamine transferase-encoding genes, which contribute to antimicrobial resistance. nih.govresearchgate.net Furthermore, certain bacteria, such as Escherichia coli, can produce enzymes like omptin-protease that are capable of degrading Catestatin, thereby counteracting its killing effect. nih.govresearchgate.net

| Microorganism Type | Specific Examples | Reported Effectiveness (MIC) |

|---|---|---|

| Gram-positive bacteria | Micrococcus luteus, Bacillus megaterium, Staphylococcus aureus (including MRSA strains) researchgate.netresearchgate.net | Effective in the low micromolar range (e.g., 0.8 µM to >100 µM for different strains and variants). nih.govresearchgate.net |

| Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa researchgate.net | MIC for E. coli reported at 15 µM. researchgate.net |

| Fungi and Yeasts | Filamentous fungi and yeasts nih.govnih.gov | Acts by penetrating fungal and yeast cell membranes. nih.gov |

Modulation of Gut Microbiota Composition

As an endogenous antimicrobial peptide within the gut, Catestatin plays a significant role in shaping the composition of the gut microbiota. nih.govspringernature.com Experimental studies involving the intrarectal administration of CST to mice have demonstrated a distinct shift in the microbial community structure. nih.govfrontiersin.org A primary finding from these studies is a change at the phylum level, characterized by a significant decrease in the relative abundance of Firmicutes and a corresponding increase in Bacteroidetes (also referred to as Bacteroidota). frontiersin.orgnih.govmdpi.com

At lower taxonomic levels, CST treatment has been associated with an increased abundance of specific genera. frontiersin.org In fecal samples from CST-treated mice, the genera Bacteroides and Parabacteroides were found to be positively associated with the treatment. nih.govfrontiersin.org These bacteria are known to constitute a significant portion of the healthy colonic microbiota and are involved in the fermentation of sugars into short-chain fatty acids (SCFAs), such as acetate and butyrate. nih.govmdpi.com This aligns with findings that CST treatment in CST-KO mice led to significantly increased levels of butyrate and acetate. nih.govresearchgate.net Conversely, the absence of Catestatin has been linked to a lower abundance of other SCFA-producing bacteria, such as Roseburia and Intestinimonas. springernature.com

| Taxonomic Level | Observed Changes with CST Treatment | Functional Implication |

|---|---|---|

| Phylum | Decrease in Firmicutes. frontiersin.orgnih.gov | Shift in overall microbial community structure, influencing the production of microbial metabolites like SCFAs. nih.govresearchgate.net |

| Phylum | Increase in Bacteroidetes/Bacteroidota. frontiersin.orgnih.govmdpi.com | |

| Genus | Increase in Bacteroides and Parabacteroides. nih.govfrontiersin.org | |

| Metabolites | Significant increase in butyrate and acetate levels (observed in CST-KO mice). nih.govresearchgate.net | SCFAs are crucial for colonic health and energy for epithelial cells. nih.govmdpi.com |

Advanced Research Methodologies and Experimental Approaches in Catestatin Studies

In Vitro Cell Culture Models

In vitro cell culture models provide a controlled environment to dissect the direct cellular and molecular effects of catestatin (B549398) on specific cell types, uncoupling them from the systemic influences present in a whole organism.

Chromaffin and PC12 Cells: Adrenal chromaffin cells and the rat pheochromocytoma cell line, PC12, are cornerstone models for studying catestatin's primary identified function: the inhibition of catecholamine release. nih.govnih.gov Studies using these cells have demonstrated that catestatin acts as a non-competitive antagonist at the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govnih.gov This interaction blocks nicotine-stimulated ion influx (both Na+ and Ca2+), thereby inhibiting the exocytotic release of catecholamines. nih.govfrontiersin.org Research on PC12 cells has established an IC50 (half-maximal inhibitory concentration) for bovine catestatin at approximately 0.2-0.4 μM for inhibiting nicotine-evoked secretion. nih.govresearchgate.net

Cardiomyocytes: Isolated cardiomyocytes are used to investigate the direct cardiac effects of catestatin. In models of simulated ischemia/reperfusion (I/R), catestatin has been shown to protect adult rat cardiomyocytes by increasing cell viability and reducing contracture. nih.govnih.gov This cardioprotective effect is linked to the activation of the PI3K-Akt-GSK3β signaling pathway. nih.gov Studies on heart failure with preserved ejection fraction (HFpEF)-like cardiomyocytes have revealed that catestatin can attenuate mitochondrial reactive oxygen species generation, highlighting its role as a modulator of mitochondrial function. researchgate.net

Immune Cells: To explore its immunomodulatory functions, various immune cells are studied in vitro. Catestatin has been shown to influence macrophage differentiation, shifting them from a pro-inflammatory to a more anti-inflammatory phenotype. nih.govnih.gov It also modulates the migration of monocytes and neutrophils and can regulate the production and release of various cytokines. frontiersin.orgnih.gov For instance, in vitro studies have shown that catestatin can block the lipopolysaccharide (LPS)-induced increase in tumor necrosis factor-alpha (TNF-α) expression in monocytes. nih.gov

Keratinocytes: The role of catestatin in cutaneous biology is investigated using keratinocyte cultures. These studies have revealed that catestatin is not only expressed by keratinocytes but its expression is also upregulated following injury. frontiersin.org Furthermore, catestatin enhances the migration and proliferation of normal human epidermal keratinocytes, suggesting its active participation in the processes of wound healing and skin repair. oup.comnih.gov

| Cell Type | Model System | Key Research Findings | Reference |

|---|---|---|---|

| Chromaffin Cells | Primary bovine adrenal chromaffin cells | Inhibition of nicotine-evoked catecholamine secretion. | nih.govnih.gov |

| PC12 Cells | Rat pheochromocytoma cell line | Acts as a non-competitive antagonist of nAChR; IC50 of ~0.2-0.4 μM. | nih.govresearchgate.net |

| Cardiomyocytes | Isolated adult rat cardiomyocytes | Protects against ischemia/reperfusion injury via PI3K-Akt-GSK3β pathway. | nih.govnih.gov |

| Endothelial Cells | Human Pulmonary Artery Endothelial Cells (HPAECs) | Inhibits thrombin-induced inflammation and promotes nitric oxide synthesis. | frontiersin.orgbiorxiv.org |

| Immune Cells | Macrophages, Monocytes | Shifts macrophages to an anti-inflammatory phenotype; regulates cytokine release. | nih.govnih.gov |

| Keratinocytes | Normal human epidermal keratinocytes | Enhances cell migration and proliferation, suggesting a role in wound healing. | oup.comnih.gov |

Ex Vivo Organ Perfusion Systems

Ex vivo organ perfusion systems, particularly the Langendorff-perfused heart model, bridge the gap between in vitro cell culture and in vivo animal studies. This technique allows for the study of the heart in isolation, free from systemic neuronal and hormonal influences, while maintaining its physiological architecture and function.

Langendorff-Perfused Hearts: This model has been instrumental in evaluating the direct cardioprotective effects of catestatin. In studies using isolated rat hearts, the administration of catestatin during the reperfusion phase following a period of induced ischemia was shown to significantly reduce infarct size, limit post-ischemic contracture, and improve the recovery of left ventricular function. nih.govnih.gov This ex vivo setup has been used to compare the effects of different naturally occurring human variants of catestatin, revealing that they possess differential potencies in modulating infarct size. nih.gov The Langendorff system allows for precise control over the composition of the perfusate and the timing of drug administration, making it an invaluable tool for mechanistic studies on catestatin's role in cardiac ischemia/reperfusion injury. nih.govplos.org

Genetically Engineered Animal Models

Genetically engineered animal models are indispensable for understanding the physiological relevance of catestatin in a complex, integrated biological system. These models allow researchers to investigate the consequences of the absence or overexpression of catestatin or its precursor, chromogranin A.

Catestatin-Knockout (CST-KO) and Chromogranin A-Knockout (Chga-KO) Mice: Mice lacking the Chga gene (Chga-KO), and therefore catestatin, develop hypertension and display a hyperadrenergic phenotype. semanticscholar.org Crucially, the hypertensive phenotype in these mice can be rescued by the administration of exogenous catestatin, providing strong evidence for its role as an endogenous regulator of blood pressure. oup.comoup.comnih.gov More specific Catestatin-KO (CST-KO) mice, where only the catestatin-encoding region of the Chga gene is deleted, also exhibit hypertension, left ventricular hypertrophy, and elevated catecholamine levels, further cementing the peptide's critical role in cardiovascular homeostasis. frontiersin.org

Spontaneously Hypertensive Rats (SHRs): The SHR model is a well-established genetic model of essential hypertension. Studies using SHRs have shown that while these rats have increased plasma concentrations of catestatin (likely a compensatory mechanism), treatment with exogenous catestatin can ameliorate cardiovascular remodeling. nih.govfrontiersin.org Specifically, catestatin administration has been found to reduce collagen deposition in the heart, blood vessels, and kidneys, and decrease the intima-media thickness of the aorta, independent of major changes in blood pressure. nih.gov

DOCA-Salt Models: The deoxycorticosterone acetate (B1210297) (DOCA)-salt model is a non-genetic, induced model of salt-sensitive hypertension characterized by increased sympathetic activity. nih.govbohrium.com In uninephrectomized rats treated with DOCA-salt, catestatin administration has been shown to rescue elevated systolic blood pressure and heart rate, as well as improve impaired cardiac contractile and diastolic function. nih.govnih.gov

Transverse Aortic Constriction (TAC) Models: The TAC model induces pressure overload on the heart, mimicking conditions like aortic stenosis and hypertension, and leading to cardiac hypertrophy and eventually heart failure. nih.govfrontiersin.org In mice subjected to TAC and DOCA treatment, administration of catestatin improved diastolic dysfunction, attenuated adverse cardiac remodeling, and reduced myocardial fibrosis. ahajournals.org

| Model | Description | Key Research Findings | Reference |

|---|---|---|---|

| Chga-KO Mice | Systemic deletion of the Chromogranin A gene. | Exhibit hypertension and hyperadrenergic state; hypertension is rescued by exogenous catestatin. | oup.comoup.com |

| CST-KO Mice | Specific deletion of the catestatin-encoding region of the Chga gene. | Develop hypertension, left ventricular hypertrophy, and elevated catecholamines. | frontiersin.org |

| Spontaneously Hypertensive Rats (SHRs) | Genetic model of essential hypertension. | Catestatin ameliorates cardiovascular remodeling (e.g., reduces collagen deposition) and proliferation. | nih.govnih.gov |

| DOCA-Salt Model | Induced model of salt-sensitive hypertension. | Catestatin rescues elevated blood pressure and improves cardiac function. | nih.govnih.gov |

| Transverse Aortic Constriction (TAC) Model | Surgically induced pressure overload on the heart. | Catestatin improves diastolic dysfunction and attenuates cardiac remodeling and fibrosis. | ahajournals.org |

Molecular and Biochemical Analysis Techniques

A variety of molecular and biochemical techniques are employed to probe the mechanisms of catestatin action at the subcellular level.

Western Blotting: This technique is used to detect and quantify specific proteins. For instance, it has been used to confirm the presence of catestatin in macrophages and to analyze the phosphorylation status of key signaling proteins, such as Akt and its downstream targets, in response to catestatin treatment in cardiac tissue. nih.gov

Immunofluorescence: Immunofluorescence allows for the visualization of the location of specific proteins within cells and tissues. It has been used to show catestatin expression in the epidermis and dermis of the skin and its upregulation after injury. nih.gov In cardiomyocytes, this technique has been applied to study the phosphorylation of proteins involved in cardioprotective signaling pathways, such as Akt, GSK3β, and eNOS, following catestatin treatment. nih.gov

Gene Expression Analysis: Techniques like quantitative real-time reverse transcription-polymerase chain reaction (RT-PCR) are used to measure changes in mRNA levels. This approach has been used to demonstrate that catestatin can decrease the expression of proliferative genes like cyclin A, ki67, and PCNA in the aorta of spontaneously hypertensive rats. nih.gov

Receptor Binding Assays: These assays are used to study the direct interaction between catestatin and its receptors. Binding studies have been crucial in demonstrating that catestatin binds to the nicotinic acetylcholine receptor on chromaffin cells at a site distinct from the agonist binding pocket, consistent with its non-competitive mechanism of action. oup.com

Ion Flux Measurements: To understand how catestatin affects cellular excitability, ion flux measurements are performed. Studies have shown that catestatin inhibits nicotine-stimulated uptake of both 22Na+ and 45Ca2+ into PC12 cells, directly demonstrating its ability to block the ion channel function of the nAChR. nih.gov

Apoptosis Assays: The protective effects of catestatin against cell death are often evaluated using apoptosis assays. For example, the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay has been used in studies of ischemia-reperfused hearts to show that catestatin treatment reduces the rate of apoptosis in cardiac tissue. plos.org

Electrophysiological and Imaging Techniques

Advanced electrophysiological and imaging techniques provide real-time, functional data on how catestatin influences cellular and organ physiology.

Voltage-Clamp: The patch-clamp technique, specifically in the voltage-clamp configuration, is used to measure ion currents across cell membranes. This method has been essential in characterizing catestatin's effects on specific ion channels. Studies in rat ventricular myocytes have shown that catestatin can reduce the L-type calcium current (ICa-L) while enhancing potassium currents, contributing to its antiarrhythmic properties. nih.gov In PC12 cells and Xenopus oocytes expressing nAChRs, voltage-clamp recordings have directly demonstrated catestatin's ability to inhibit acetylcholine-evoked inward currents. nih.govbiologists.com

Calcium Imaging: This technique uses fluorescent calcium indicators to visualize and quantify changes in intracellular calcium concentrations ([Ca2+]i). Calcium imaging in mouse chromaffin cells has shown that catestatin significantly reduces the acetylcholine-stimulated increase in cytosolic calcium, which is a critical step in triggering catecholamine release. nih.gov

Amperometry: Amperometry is an electrochemical technique used to detect the release of single catecholamine-containing vesicles from cells like chromaffin and PC12 cells. It provides high-resolution information about the kinetics and quantity of neurotransmitter release, allowing for detailed investigation of how catestatin modulates the final steps of exocytosis.

Echocardiography: This non-invasive imaging technique is widely used in animal models to assess cardiac structure and function. In studies using the TAC mouse model of heart failure, Doppler echocardiography has been employed to demonstrate that catestatin administration improves measures of diastolic dysfunction. ahajournals.org

Pressure-Volume Analysis: For a more detailed assessment of cardiac mechanics, pressure-volume (P-V) loop analysis is performed using a specialized catheter placed within the left ventricle. This technique provides key hemodynamic parameters, and in TAC mice, it has confirmed that catestatin treatment improves left ventricular chamber stiffness and diastolic function. ahajournals.org

Microbiome Profiling and Functional Analysis

Recent research has expanded to investigate the influence of catestatin on the gut microbiome, employing next-generation sequencing and bioinformatic analysis.

Microbiome Profiling: This is typically achieved through amplicon sequencing of the 16S rRNA gene, a marker gene for bacteria, from fecal or colonic mucosa samples. Studies in mice have shown that both intrarectal and intraperitoneal administration of catestatin significantly modifies the composition of the gut microbiota. frontiersin.orgnih.gov Specifically, catestatin treatment has been associated with a decrease in the relative abundance of the phylum Firmicutes and an increase in Bacteroidetes. nih.govfrontiersin.org Analysis of the microbiome in CST-KO mice reveals a baseline dysbiosis, which can be partially restored by catestatin supplementation. researchgate.netpreprints.org

Functional Analysis: The functional implications of these catestatin-induced changes in the microbiome are predicted using bioinformatic tools like PICRUSt (Phylogenetic Investigation of Communities by Reconstruction of Unobserved States). This analysis predicts the functional capacity of the bacterial community based on the 16S rRNA data. Such studies have found that catestatin treatment alters predicted microbial functional pathways and can increase the abundance of genes associated with antimicrobial resistance, such as those encoding phosphoethanolamine transferase. frontiersin.orgnih.gov

Emerging Concepts and Future Research Directions in Catestatin Biology

Identification of Unidentified Receptors and Downstream Binding Partners

A pivotal area of ongoing research is the comprehensive identification of the full spectrum of catestatin's molecular targets. While the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) is the most well-characterized receptor for catestatin (B549398), through which it exerts its inhibitory effects on catecholamine secretion, evidence suggests the existence of other binding partners. frontiersin.orgbiologists.com The non-competitive nature of nAChR antagonism by catestatin implies a binding site distinct from the acetylcholine binding site, and its interaction with various nAChR subunits has been a subject of detailed investigation. biologists.combiologists.com

Beyond the nAChR, preclinical studies have demonstrated that catestatin can bind to β2- and β3-adrenergic receptors, but not β1-adrenergic receptors, contributing to its negative inotropic effects on the heart. nih.gov Furthermore, some of catestatin's vasodilatory actions may be mediated through the blockage of endothelin-1 (B181129) (ET-1) receptors. nih.govnih.gov However, the direct receptor mediating many of catestatin's cardiac effects remains to be definitively identified, with some studies postulating a G protein-coupled endothelin B receptor (ETB) as a potential candidate. nih.gov The mechanism by which catestatin is cleared from circulation is also unknown, highlighting the need to identify its receptor-binding partners to fully understand its biological effects. frontiersin.org Future research, likely employing techniques such as immunoprecipitation followed by proteomics, will be crucial in identifying these elusive receptors and downstream binding molecules. frontiersin.org

Elucidation of Complex Signaling Network Interactions

Catestatin's biological effects are underpinned by its engagement with a complex web of intracellular signaling pathways. Its interaction with nAChRs leads to the inhibition of ion influx, thereby suppressing membrane depolarization and subsequent exocytosis of catecholamine-containing granules. frontiersin.org In the cardiovascular system, catestatin's influence extends to the nitric oxide (NO)-cGMP pathway, which appears to be involved in its cardiosuppressive actions. nih.govresearchgate.net

Research has shown that catestatin can modulate adrenergic transmission at the receptor level, blunting the stimulatory effects of norepinephrine. nih.govresearchgate.net It also inhibits the phosphorylation of phospholamban, a key regulator of cardiac muscle contractility. nih.gov Furthermore, catestatin has been found to interact with signaling pathways related to leptin and adrenergic signaling in adipose tissue, suggesting a role in metabolic regulation. nih.gov The peptide can also influence inflammatory pathways by skewing macrophage polarization towards an anti-inflammatory phenotype, affecting the production of cytokines such as IL-10, IL-1β, and TNF-α. nih.gov A significant challenge for future research will be to map these intricate signaling networks and understand how they are integrated to produce catestatin's diverse physiological effects.

Resolution of Discrepancies Between In Vitro and In Vivo Observations

An intriguing aspect of catestatin biology is the occasional discrepancy between findings from in vitro experiments and in vivo models. For instance, while in vitro studies have extensively detailed catestatin's role as an inhibitor of catecholamine release, its effects in the central nervous system (CNS) appear to be excitatory, in contrast to its predominantly inhibitory actions in the periphery. nih.gov This suggests a complex, context-dependent regulation of catestatin's function.

Furthermore, while some studies point to diminished catestatin levels in hypertension, others have reported elevated levels of its precursor, CgA, in hypertensive individuals. nih.gov These seemingly contradictory findings underscore the complexity of the systems in which catestatin operates and highlight the need for further research to reconcile these observations. Such studies will need to consider factors such as the specific preclinical models used, the genetic background of human populations studied, and the interplay with other neurohumoral regulatory systems.

Investigation of Catestatin's Role in Specific Organ Systems Beyond Primary Cardiovascular and Immune Focus

While the cardiovascular and immune systems have been the primary focus of catestatin research, emerging evidence points to its involvement in a broader range of organ systems.

Metabolic System:

In obese mouse models, catestatin infusion has been shown to reduce body weight, likely by inhibiting alpha2-adrenergic receptor signaling and enhancing leptin receptor signaling. nih.govnih.gov

It may also ameliorate obesity-induced hepatic insulin (B600854) resistance by reducing inflammation and endoplasmic reticulum stress. nih.gov

Studies in obese pediatric subjects have shown significantly lower plasma catestatin levels compared to non-obese counterparts. nih.gov

Central Nervous System:

As mentioned, catestatin appears to act as an excitatory peptide in the CNS, playing a role in central cardiorespiratory control. nih.gov

It has been shown to restore the sensitivity of high-pressure baroreceptors. nih.gov

Antimicrobial Functions:

Catestatin and its derivatives have demonstrated antimicrobial activity against a range of bacteria, fungi, and yeasts, often at micromolar concentrations. mdpi.comnih.govmdpi.com

Its mechanism of action is thought to involve the disruption of microbial cell membranes. mdpi.comnih.gov

The expanding list of organ systems and physiological processes influenced by catestatin necessitates further investigation to fully delineate its biological roles.